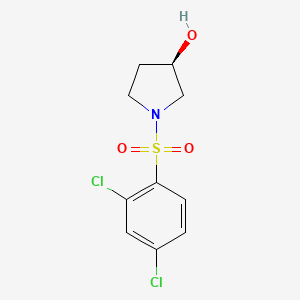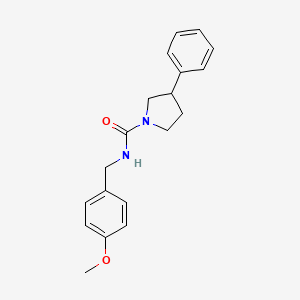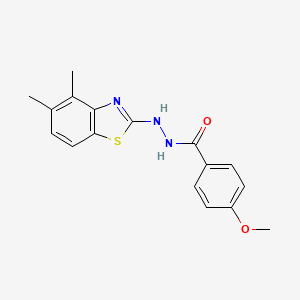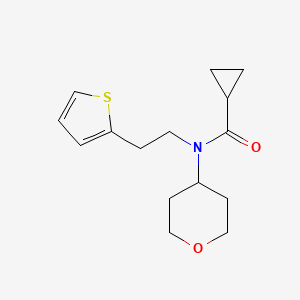
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, also known as DIDS, is a chemical compound that has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
作用机制
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol selectively inhibits anion transporters and channels by binding to specific sites on these proteins. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to block the transport of chloride, bicarbonate, and other anions across cell membranes. The mechanism of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol involves the binding of the molecule to the anion transporter or channel, which results in the inhibition of anion transport. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to bind to a specific site on the anion transporter or channel, which is located near the anion binding site. This binding site is thought to be involved in the regulation of anion transport and is targeted by (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol to block anion transport.
Biochemical and Physiological Effects:
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to have a variety of biochemical and physiological effects, including the inhibition of anion transport, the modulation of cell volume, the regulation of pH, and the modulation of neuronal excitability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been shown to inhibit the transport of chloride, bicarbonate, and other anions across cell membranes, which can affect the regulation of ion homeostasis, cell volume, and pH. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has also been shown to modulate neuronal excitability by affecting the function of anion channels and transporters in the nervous system.
实验室实验的优点和局限性
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has several advantages as a research tool, including its ability to selectively inhibit anion transporters and channels, its ease of use, and its availability. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol is also relatively inexpensive and can be used in a variety of experimental systems. However, there are also some limitations to the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in lab experiments. (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can have off-target effects and can affect the function of other proteins in addition to anion channels and transporters. Additionally, the use of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol in experiments can be complicated by the need to control for the effects of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol on other proteins and cellular processes.
未来方向
There are several future directions for research on (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol, including the development of more selective inhibitors of anion transporters and channels, the investigation of the role of anion transporters and channels in disease states, and the exploration of the potential therapeutic applications of anion transport inhibitors. Additionally, there is a need for further research on the mechanisms of action of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol and other anion transport inhibitors, as well as the development of new experimental systems for studying anion transport and its regulation.
合成方法
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can be synthesized using different methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine-3-ol in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base, followed by the addition of sodium hydroxide to form the final product. The synthesis of (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol can also be achieved through the reaction of 2,4-dichlorobenzenesulfonyl chloride with 3-hydroxypyrrolidine in the presence of a base.
科学研究应用
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been widely used in scientific research for its ability to selectively inhibit anion transporters and channels. This molecule has been studied for its potential applications in various fields, including neuroscience, physiology, and pharmacology. In neuroscience, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to study the role of anion channels in synaptic transmission, neuronal excitability, and plasticity. In physiology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to investigate the role of anion transporters in ion homeostasis, cell volume regulation, and pH regulation. In pharmacology, (R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol has been used to screen for potential anion transport inhibitors and to study the pharmacological properties of anion channels and transporters.
属性
IUPAC Name |
(3R)-1-(2,4-dichlorophenyl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO3S/c11-7-1-2-10(9(12)5-7)17(15,16)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBNZEUQGBOYNU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-((2,4-Dichlorophenyl)sulfonyl)pyrrolidin-3-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-(Benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2864645.png)

![N-(3-acetamidophenyl)-2-((4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2864649.png)

triazin-4-one](/img/structure/B2864654.png)
![1-(3-fluorophenyl)-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2864658.png)
![trans-4-[Bis(phenylmethyl)amino]cyclohexanemethanol](/img/structure/B2864660.png)
![4-(diethylsulfamoyl)-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2864661.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-methoxy-4-methylbenzamide](/img/structure/B2864662.png)
![2-(4-Methylphenoxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2864663.png)

